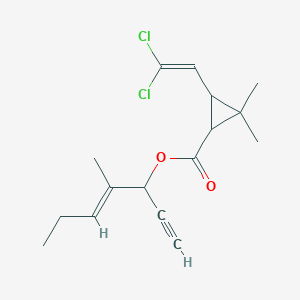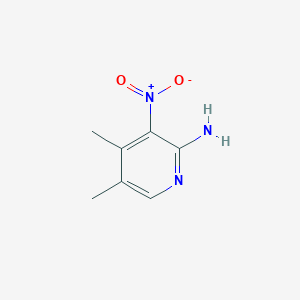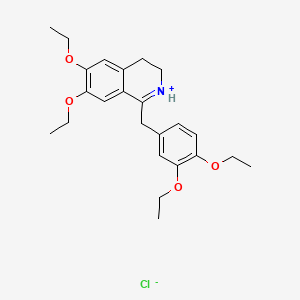![molecular formula C22H27Cl2N5 B11927390 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride is a chemical compound known for its dual agonistic activity on toll-like receptors TLR7 and TLR8 . This compound is recognized for its immunostimulatory properties and is used in various scientific research applications, particularly in immunology and oncology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride involves multiple steps, starting from the appropriate quinoline and imidazole derivatives . The key steps include:
Formation of the imidazoquinoline scaffold: This involves the cyclization of a quinoline derivative with an imidazole derivative under acidic conditions.
Substitution reactions: Introduction of the butyl and aminomethylbenzyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to ensure high yield.
Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining product quality.
Quality control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethylbenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
科学的研究の応用
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride has several scientific research applications:
Immunology: Used as an immunostimulatory agent due to its TLR7/8 agonistic activity.
Vaccine Adjuvant: Used as an adjuvant to enhance the efficacy of vaccines by stimulating the immune system.
Drug Development: Studied for its potential in developing new therapeutic agents targeting immune-related diseases.
作用機序
The compound exerts its effects by binding to toll-like receptors TLR7 and TLR8, which are part of the innate immune system . Upon binding, it activates these receptors, leading to the production of cytokines and other immune-stimulatory molecules. This activation enhances the body’s immune response, making it useful in immunotherapy and vaccine development .
類似化合物との比較
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
Uniqueness
2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride is unique due to its dual agonistic activity on both TLR7 and TLR8, which provides a broader immunostimulatory effect compared to compounds that target only one of these receptors . This dual activity makes it particularly valuable in research focused on enhancing immune responses.
特性
分子式 |
C22H27Cl2N5 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
2-[[4-(aminomethyl)phenyl]methyl]-1-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N5.2ClH/c1-2-3-12-27-19(13-15-8-10-16(14-23)11-9-15)26-20-21(27)17-6-4-5-7-18(17)25-22(20)24;;/h4-11H,2-3,12-14,23H2,1H3,(H2,24,25);2*1H |
InChIキー |
HGYVUJMYZGWKQV-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CC4=CC=C(C=C4)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)



![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)




![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
